![molecular formula C20H23NO B3536803 N-cycloheptyl-2-biphenylcarboxamide](/img/structure/B3536803.png)
N-cycloheptyl-2-biphenylcarboxamide
Overview
Description
N-cycloheptyl-2-biphenylcarboxamide, also known as LY2874455, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) pathway. This pathway plays a crucial role in cell growth and differentiation, and its dysregulation has been implicated in various types of cancer. LY2874455 has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.
Mechanism of Action
N-cycloheptyl-2-biphenylcarboxamide works by inhibiting the activity of FGFR, which is a receptor tyrosine kinase that plays a key role in cell growth and differentiation. FGFR is overexpressed in many types of cancer, and its dysregulation has been implicated in tumor growth and progression. By inhibiting FGFR, N-cycloheptyl-2-biphenylcarboxamide blocks the downstream signaling pathways that promote tumor cell growth and survival.
Biochemical and Physiological Effects
N-cycloheptyl-2-biphenylcarboxamide has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. In addition to its anti-tumor effects, N-cycloheptyl-2-biphenylcarboxamide has also been shown to have anti-angiogenic effects, meaning it inhibits the growth of blood vessels that supply nutrients to tumors. This dual mechanism of action makes N-cycloheptyl-2-biphenylcarboxamide a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-cycloheptyl-2-biphenylcarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a convenient tool for studying the FGFR pathway. N-cycloheptyl-2-biphenylcarboxamide has also been shown to have potent and specific inhibitory activity against FGFR, making it a valuable tool for studying the role of FGFR in cancer.
One limitation of N-cycloheptyl-2-biphenylcarboxamide is that it may not be effective against all types of cancer. FGFR is overexpressed in many types of cancer, but not all, so N-cycloheptyl-2-biphenylcarboxamide may not be effective against cancers that do not rely on FGFR signaling. Additionally, N-cycloheptyl-2-biphenylcarboxamide may have off-target effects that could complicate interpretation of experimental results.
Future Directions
There are several future directions for research on N-cycloheptyl-2-biphenylcarboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and progression. N-cycloheptyl-2-biphenylcarboxamide has been shown to have synergistic effects with other anti-cancer agents, so combining N-cycloheptyl-2-biphenylcarboxamide with other drugs could enhance its anti-tumor activity.
Another area of interest is the development of biomarkers that can predict response to N-cycloheptyl-2-biphenylcarboxamide. FGFR expression levels may be a useful biomarker for predicting response to N-cycloheptyl-2-biphenylcarboxamide, but additional biomarkers may be needed to identify patients who are most likely to benefit from this therapy.
Finally, clinical trials are needed to evaluate the safety and efficacy of N-cycloheptyl-2-biphenylcarboxamide in humans. While preclinical studies have shown promising results, clinical trials are needed to determine whether N-cycloheptyl-2-biphenylcarboxamide is a safe and effective therapy for cancer patients.
Scientific Research Applications
N-cycloheptyl-2-biphenylcarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and gastric cancer. In these studies, N-cycloheptyl-2-biphenylcarboxamide has been shown to inhibit tumor cell growth and induce apoptosis (programmed cell death). N-cycloheptyl-2-biphenylcarboxamide has also been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and cisplatin.
properties
IUPAC Name |
N-cycloheptyl-2-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(21-17-12-6-1-2-7-13-17)19-15-9-8-14-18(19)16-10-4-3-5-11-16/h3-5,8-11,14-15,17H,1-2,6-7,12-13H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYFCMNRCVMMRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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